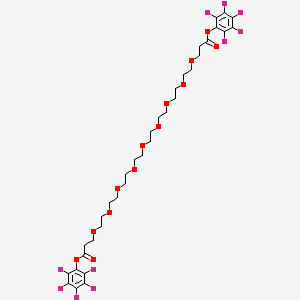
Bis-PEG9-PFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-PEG9-PFP ester, also known as bis-polyethylene glycol 9-pentafluorophenyl ester, is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its two activated pentafluorophenyl ester moieties, which can react with amine groups to form stable amide bonds. The polyethylene glycol chain enhances the solubility of the compound in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-polyethylene glycol 9-pentafluorophenyl ester involves the reaction of polyethylene glycol with pentafluorophenol in the presence of a coupling agent. The general procedure includes dissolving the polyethylene glycol in an organic solvent such as dimethylsulfoxide or dimethylformamide, followed by the addition of pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the process is similar but involves larger quantities and more controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pH control. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis-polyethylene glycol 9-pentafluorophenyl ester primarily undergoes substitution reactions. The pentafluorophenyl ester groups react with primary and secondary amines to form stable amide bonds. This reaction is less susceptible to hydrolysis compared to other amine-reactive groups .
Common Reagents and Conditions
Reagents: Primary and secondary amines, dimethylsulfoxide, dimethylformamide, dicyclohexylcarbodiimide.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are amide bonds, which are stable and less prone to hydrolysis. This makes bis-polyethylene glycol 9-pentafluorophenyl ester an ideal linker for various applications .
Aplicaciones Científicas De Investigación
Bis-polyethylene glycol 9-pentafluorophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mecanismo De Acción
Bis-polyethylene glycol 9-pentafluorophenyl ester functions as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the specific protein to be degraded. The linker facilitates the formation of a ternary complex, bringing the target protein and the E3 ubiquitin ligase into close proximity. This proximity allows the ubiquitin-proteasome system to selectively degrade the target protein .
Comparación Con Compuestos Similares
Similar Compounds
- Bis-polyethylene glycol 1-pentafluorophenyl ester
- Bis-polyethylene glycol 2-pentafluorophenyl ester
- Bis-polyethylene glycol 3-pentafluorophenyl ester
- Bis-polyethylene glycol 4-pentafluorophenyl ester
- Bis-polyethylene glycol 5-pentafluorophenyl ester
- Bis-polyethylene glycol 7-pentafluorophenyl ester
- Bis-polyethylene glycol 13-pentafluorophenyl ester
Uniqueness
Bis-polyethylene glycol 9-pentafluorophenyl ester is unique due to its optimal chain length, which provides a balance between solubility and reactivity. The nine-unit polyethylene glycol chain enhances solubility in aqueous media, while the pentafluorophenyl ester groups ensure efficient and stable amide bond formation .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40F10O13/c35-23-25(37)29(41)33(30(42)26(23)38)56-21(45)1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-20-18-54-16-14-52-12-10-50-8-6-48-4-2-22(46)57-34-31(43)27(39)24(36)28(40)32(34)44/h1-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQOXAQZALFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40F10O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
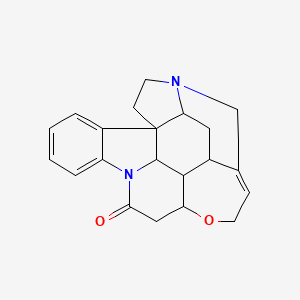
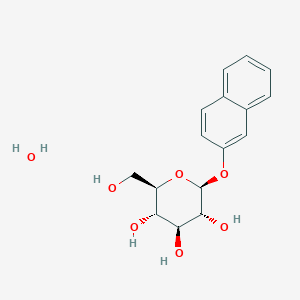
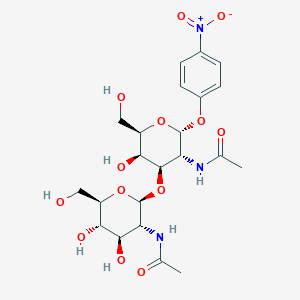
![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B7909447.png)


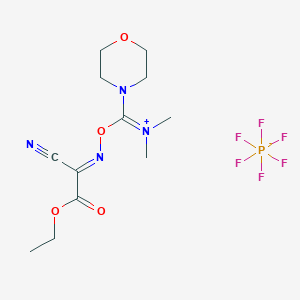
![3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,10R,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B7909491.png)
![6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B7909495.png)


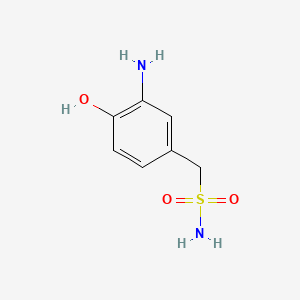
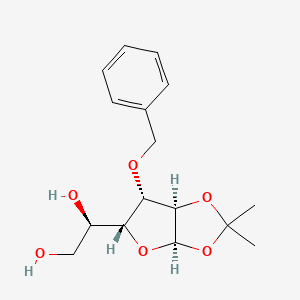
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B7909527.png)
